Cas no 949650-74-2 (N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide)

N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a brominated aromatic compound featuring a pyrimidine core with methyl and methylsulfanyl substituents. Its structural complexity lends itself to applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of dibromophenyl and dimethylpyrimidine moieties enhances its potential for selective reactivity, making it useful in cross-coupling reactions and heterocyclic derivatization. The compound's stability under standard conditions and well-defined functional groups facilitate precise modifications, supporting its role in medicinal chemistry and material science. Its purity and consistent performance make it a reliable choice for specialized synthetic applications.
N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide structure
949650-74-2 structure
Product Name:N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
CAS No:949650-74-2
MF:C16H17Br2N3OS
MW:459.198680639267
CID:6090016
PubChem ID:25660633
Update Time:2025-05-20

N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS034682640
    • AB00787551-01
    • EN300-26592882
    • Z90750360
    • N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
    • 949650-74-2
    • Inchi: 1S/C16H17Br2N3OS/c1-9-12(10(2)20-16(19-9)23-3)5-7-15(22)21-14-6-4-11(17)8-13(14)18/h4,6,8H,5,7H2,1-3H3,(H,21,22)
    • InChI Key: PQURZTJXUZYFGR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1NC(CCC1=C(C)N=C(N=C1C)SC)=O)Br

Computed Properties

  • Exact Mass: 458.94386g/mol
  • Monoisotopic Mass: 456.94591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 80.2Ų

N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26592882-0.05g
949650-74-2 90%
0.05g
$212.0 2023-09-13

N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Related Literature

Additional information on N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide

Professional Introduction to N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide (CAS No. 949650-74-2)

N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 949650-74-2, represents a novel molecular entity with a complex structural framework that includes both brominated aromatic and pyrimidine moieties. The strategic arrangement of these functional groups makes it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural composition of N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is designed to interact with biological targets in a highly specific manner. The presence of bromine atoms at the 2 and 4 positions of the phenyl ring enhances its binding affinity to certain enzymes and receptors, while the pyrimidine scaffold provides additional opportunities for hydrogen bonding and hydrophobic interactions. These features are critical for optimizing pharmacokinetic properties and minimizing side effects.

In recent years, there has been a surge in research focused on developing new therapeutic agents that leverage the unique properties of heterocyclic compounds. Pyrimidine derivatives, in particular, have shown immense potential in treating a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. The compound N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is no exception, as it embodies many of the key structural elements that have been identified as crucial for biological activity.

The methylsulfanyl group attached to the pyrimidine ring introduces a polar region that can enhance solubility and improve cell membrane permeability. This is particularly important for compounds intended to be administered orally or topically. Additionally, the dimethyl substitution on the pyrimidine ring helps stabilize the molecule in biological environments, reducing the likelihood of degradation before reaching its target.

One of the most exciting aspects of this compound is its potential application in targeted therapy. By carefully designing the structural motifs present in N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide, researchers aim to create molecules that selectively inhibit specific disease-causing pathways. For instance, preliminary studies suggest that this compound may interfere with key enzymes involved in cancer cell proliferation. The bromine atoms could serve as anchors for binding to critical residues in these enzymes, effectively blocking their function.

The pharmaceutical industry has increasingly recognized the importance of structure-based drug design (SBDD) in developing new medications. SBDD relies on understanding the three-dimensional structure of biological targets at an atomic level to guide the design of molecules that can interact with them optimally. The complex architecture of N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide makes it an excellent candidate for SBDD approaches. Its multiple functional groups provide numerous opportunities for fine-tuning its interactions with biological targets.

In addition to its potential as a standalone therapeutic agent, N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide may also serve as a valuable scaffold for generating novel analogs through medicinal chemistry optimization. By systematically modifying specific parts of its structure—such as replacing one of the bromine atoms with another halogen or altering the substituents on the pyrimidine ring—scientists can explore a wide range of chemical space and identify compounds with enhanced potency and selectivity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds within the molecule. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also demonstrate the feasibility of producing complex molecules like N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide on an industrial scale.

Ongoing research is focused on evaluating the pharmacological properties of this compound through both computational modeling and experimental studies. Computational methods such as molecular dynamics simulations can provide insights into how N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide interacts with biological targets at an atomic level. These simulations can help predict binding affinities and identify potential binding pockets within enzymes or receptors.

In vitro experiments are also being conducted to assess the compound's efficacy and safety profile. Cell-based assays are used to determine whether N-(2,4-dibromophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide inhibits target enzymes or receptors effectively while minimizing off-target effects. Additionally, toxicology studies are performed to evaluate potential adverse reactions associated with long-term use.

The integration of cutting-edge technologies such as artificial intelligence (AI) is revolutionizing drug discovery by enabling faster identification and optimization of promising candidates like N-(N-(2, 4dibromo-phenyl) - 3 - [ ( u> 4 , 6 - dimeth-ul( u> methylsufanyl) - pyr> imidin-5 - yl) - propanam-ide(CAS No . 949650 - 74 - 2 ) ). AI algorithms can analyze vast datasets generated from computational models and experimental results to identify patterns that human researchers might overlook . This accelerates the drug discovery process by narrowing down promising candidates more quickly . p >

The future prospects for N -( u> 24 - dibromo-phenyl(u)) - 3 - [ ( u> 46 - dimeth-ul(u)) - methylsu(u)>fanyl(u)] - pyr> imidin(u>-5 - yl(u)]( u propanam(u>-ide(CAS No . u949650 - u74 - u72 ) ) are exciting . As research progresses , it is likely that this compoun(u will find applications i(u diverse therapeutic areas . Its unique structur(u offers numerous possibilities f(u further optimization , making i(u a versatile scaffold f(u developing novel druggable entities . p >

In conclusion , N -( u> 24 - dibromo-phenyl(u)) - 3 - [ ( u> 46 - dimeth-ul(u)) - methylsu(u)>fanyl(u)]( u pyr> imidin(u>-5 - yl(u)]( u propanam(u>-ide(CAS No . u949650( u74)( u72 ) ) ) stands out as an i(mportant compoun(i i(i th(i field o(f pharmaceutical chemistry . Its complex structur(i , rich i(n functional groups , an(i potential f(i diverse appli(cations make(i it a valuable entity f(i furthe(r exploration . With continued research an(i development , this compoun(i has th(e potentia(l to contribute signifi(cantly t(o improving huma(n health outcomes . p >

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